molecular formula C16H17NO5 B5031982 2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene

2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene

Cat. No.: B5031982
M. Wt: 303.31 g/mol
InChI Key: PZAYLAZRKHGTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene is an organic compound that features a benzene ring substituted with methoxy, methyl, and nitrophenoxyethoxy groups

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Benzylic compounds are known to react at the benzylic position, which could potentially affect a variety of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it could be absorbed and distributed in the body . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of transport proteins.

Result of Action

Similar compounds have been shown to inhibit biofilm formation in certain bacteria , suggesting potential antimicrobial activity.

Action Environment

The action, efficacy, and stability of “2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene” can be influenced by various environmental factors. For instance, the compound’s stability and reactivity could be affected by temperature and pH . Additionally, the presence of other substances could potentially influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene typically involves multiple steps:

    Formation of the nitrophenoxyethanol intermediate: This can be achieved by reacting 4-nitrophenol with ethylene oxide under basic conditions.

    Etherification: The intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of a suitable base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Electrophilic aromatic substitution: Due to the presence of the benzene ring, this compound can participate in reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide).

    Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.

Major Products

    Nitration: Introduction of additional nitro groups on the benzene ring.

    Halogenation: Formation of halogenated derivatives.

    Reduction: Conversion of the nitro group to an amino group.

Scientific Research Applications

2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methyl-1-(4-nitrophenoxy)benzene: Similar structure but lacks the ethoxy group.

    2-methoxy-4-methylphenol: Lacks the nitrophenoxyethoxy group.

    4-nitrophenoxyethanol: Lacks the methoxy and methyl groups on the benzene ring.

Uniqueness

2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-12-3-8-15(16(11-12)20-2)22-10-9-21-14-6-4-13(5-7-14)17(18)19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAYLAZRKHGTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.